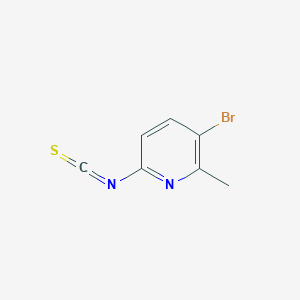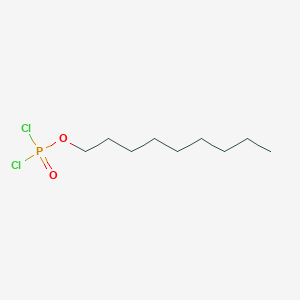
Nonyl Phosphorodichloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonyl Phosphorodichloridate is an organophosphorus compound characterized by the presence of a nonyl group attached to a phosphorodichloridate moiety. This compound is part of the broader class of phosphorochloridates, which are known for their tetrahedral structure and sensitivity to hydrolysis. This compound is typically colorless and is used in various chemical reactions due to its reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nonyl Phosphorodichloridate can be synthesized through the reaction of nonyl alcohol with phosphoryl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
Nonyl Alcohol+Phosphoryl Chloride→Nonyl Phosphorodichloridate+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: Nonyl Phosphorodichloridate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where nucleophiles such as amines or alcohols attack the phosphorus atom, replacing one of the chlorine atoms.
Hydrolysis: In the presence of water, this compound hydrolyzes to form nonyl phosphate and hydrochloric acid.
Common Reagents and Conditions:
Amines: React with this compound to form phosphoramidates.
Alcohols: React to form phosphates.
Water: Causes hydrolysis under mild conditions.
Major Products:
Phosphoramidates: Formed from reactions with amines.
Phosphates: Formed from reactions with alcohols.
Nonyl Phosphate: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
Nonyl Phosphorodichloridate has a wide range of applications in scientific research:
Chemistry: Used as a phosphorylating agent in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying phosphorylation processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Nonyl Phosphorodichloridate involves the formation of a tetrahedral intermediate during nucleophilic substitution reactions. The phosphorus atom, being electrophilic, is attacked by nucleophiles, leading to the displacement of a chlorine atom. This mechanism is crucial in the formation of phosphoramidates and phosphates, which are important in various biochemical processes.
Comparación Con Compuestos Similares
Diethyl Phosphorochloridate: Similar in structure but with ethyl groups instead of nonyl.
Phenyl Phosphorodichloridate: Contains a phenyl group, used in peptide synthesis.
Cholesteryl Phosphorodichloridate: Used in steroid chemistry.
Uniqueness: Nonyl Phosphorodichloridate is unique due to its long nonyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the modification of biomolecules and the synthesis of amphiphilic compounds.
Propiedades
IUPAC Name |
1-dichlorophosphoryloxynonane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Cl2O2P/c1-2-3-4-5-6-7-8-9-13-14(10,11)12/h2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTQXQPRPILKPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOP(=O)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-[(2-Aminophenyl)amino]benzoate](/img/structure/B13695749.png)

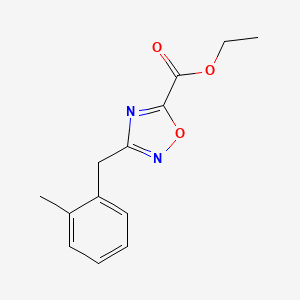
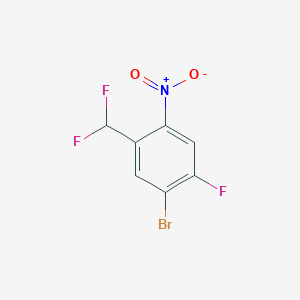
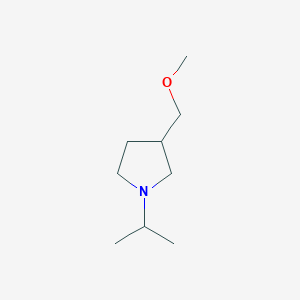
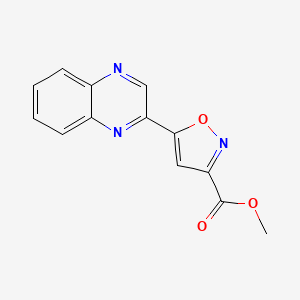
![1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole](/img/structure/B13695781.png)

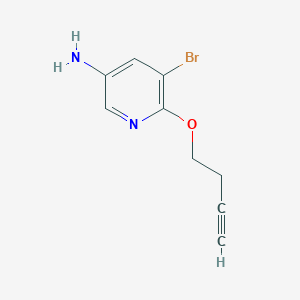
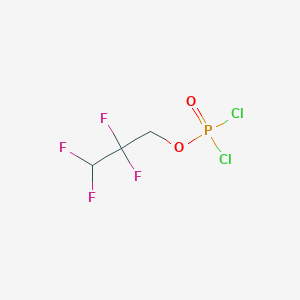
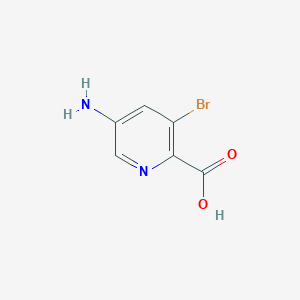
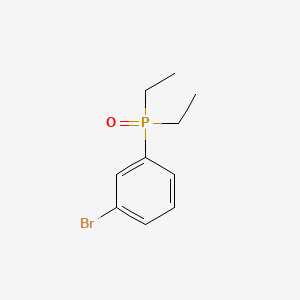
![1-[(6-Methyl-3-pyridyl)methyl]guanidine](/img/structure/B13695811.png)
